molecular formula C33H50N2O3 B14730313 Pachysandrine A CAS No. 6879-28-3

Pachysandrine A

Cat. No.: B14730313
CAS No.: 6879-28-3
M. Wt: 522.8 g/mol
InChI Key: ZQUSGHWWSCAMAR-BIVHXRCOSA-N
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Description

Pachysandrine A is a steroidal alkaloid isolated from the plant Pachysandra terminalis, which belongs to the Buxaceae family . This compound is known for its complex structure and significant biological activities, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pachysandrine A involves multiple steps, starting from simpler steroidal precursors. The key steps include:

    Oxidation: Introduction of oxygen functionalities.

    Reduction: Conversion of ketones to alcohols.

    Acetylation: Addition of acetyl groups to hydroxyl functionalities.

    Benzoylation: Introduction of benzoyl groups.

Industrial Production Methods: Most of the compound is obtained through extraction from Pachysandra terminalis .

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Pachysandrine A involves its interaction with various molecular targets, including enzymes and receptors. It is believed to exert its effects through:

Comparison with Similar Compounds

    Pachysandrine B: Another steroidal alkaloid from Pachysandra terminalis with similar biological activities.

    Epipachysandrine A: A structurally related compound with distinct stereochemistry.

    Terminamine H: A pregnane alkaloid with anti-metastatic properties.

Uniqueness of this compound: this compound stands out due to its unique combination of acetoxy and benzoyl groups, which contribute to its distinct biological activities and chemical reactivity .

Properties

CAS No.

6879-28-3

Molecular Formula

C33H50N2O3

Molecular Weight

522.8 g/mol

IUPAC Name

[(4R,5R,10R,13S,17S)-3-[benzoyl(methyl)amino]-17-[1-(dimethylamino)ethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-4-yl] acetate

InChI

InChI=1S/C33H50N2O3/c1-21(34(5)6)25-15-16-26-24-13-14-28-30(38-22(2)36)29(35(7)31(37)23-11-9-8-10-12-23)18-20-33(28,4)27(24)17-19-32(25,26)3/h8-12,21,24-30H,13-20H2,1-7H3/t21?,24?,25-,26?,27?,28+,29?,30-,32-,33-/m1/s1

InChI Key

ZQUSGHWWSCAMAR-BIVHXRCOSA-N

Isomeric SMILES

CC([C@H]1CCC2[C@@]1(CCC3C2CC[C@@H]4[C@@]3(CCC([C@@H]4OC(=O)C)N(C)C(=O)C5=CC=CC=C5)C)C)N(C)C

Canonical SMILES

CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4OC(=O)C)N(C)C(=O)C5=CC=CC=C5)C)C)N(C)C

Origin of Product

United States

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